molecular formula C12H11ClFNS B11741432 [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Katalognummer: B11741432
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: OMFDBIYCGHEIFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features a combination of a chlorinated phenyl group and a fluorinated thiophene group, both attached to a central amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves a multi-step process:

    Formation of the (3-Chlorophenyl)methyl intermediate: This can be achieved through the chlorination of benzyl chloride using a suitable chlorinating agent such as thionyl chloride.

    Formation of the (5-Fluorothiophen-2-yl)methyl intermediate: This involves the fluorination of thiophene using a fluorinating agent like Selectfluor.

    Coupling Reaction: The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the chlorinated and fluorinated groups, potentially leading to dehalogenation.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its interactions with biological targets, potentially leading to new therapeutic agents.

Wirkmechanismus

The mechanism of action of [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • [(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine
  • This compound
  • This compound

Uniqueness: this compound stands out due to its specific combination of chlorinated and fluorinated aromatic rings, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Eigenschaften

Molekularformel

C12H11ClFNS

Molekulargewicht

255.74 g/mol

IUPAC-Name

1-(3-chlorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C12H11ClFNS/c13-10-3-1-2-9(6-10)7-15-8-11-4-5-12(14)16-11/h1-6,15H,7-8H2

InChI-Schlüssel

OMFDBIYCGHEIFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CNCC2=CC=C(S2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.